

# **AWT020** and **IL-2** cis-activation pathway

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TP-020  |           |
| Cat. No.:            | B560597 | Get Quote |

An In-depth Technical Guide to AWT020 and the IL-2 Cis-Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

The landscape of cancer immunotherapy is continually evolving, moving beyond single-agent checkpoint inhibition to more sophisticated, multi-functional biologics. AWT020 represents a significant step in this evolution, engineered as a bifunctional fusion protein that physically links an anti-PD-1 nanobody with a modified Interleukin-2 (IL-2) cytokine. This design is predicated on a novel mechanism of action: selectively delivering a potent, proliferative IL-2 signal directly to Programmed Cell Death Protein 1 (PD-1) expressing tumor-infiltrating lymphocytes (TILs).

The core innovation of AWT020 lies in its engineered IL-2 mutein (IL-2c), which has been modified to eliminate binding to the high-affinity IL-2 receptor alpha subunit (IL-2Rα or CD25) and to significantly attenuate its affinity for the intermediate-affinity IL-2 receptor beta-gamma (IL-2Rβγ) complex.[1][2] This strategy aims to decouple the potent anti-tumor efficacy of IL-2 from its severe systemic toxicities, such as vascular leak syndrome, which are often mediated by widespread immune activation.[3]

By targeting PD-1, AWT020 anchors itself to the surface of TILs, the very cells often rendered anergic by the PD-1/PD-L1 axis. This anchoring dramatically increases the local concentration of the IL-2c payload, forcing an interaction with the IL-2Rβγ complex on the same cell. This mechanism, termed IL-2 cis-activation, ensures that the powerful T-cell growth signal is delivered with high precision to the tumor microenvironment, while the molecule's low affinity for IL-2Rβγ prevents significant off-target activation of peripheral immune cells like NK cells.[1]



[4] This guide provides a comprehensive overview of the molecular design of AWT020, its unique cis-activation pathway, preclinical and clinical data, and the detailed experimental protocols used in its evaluation.

# **Molecular Design and Mechanism of Action**

AWT020 is a single polypeptide chain comprising three key functional domains:

- Anti-PD-1 Nanobody: A humanized nanobody provides the targeting moiety, binding with high affinity to human PD-1. This serves a dual purpose: blocking the inhibitory PD-1 signaling pathway and anchoring the entire fusion protein to the surface of PD-1-expressing T cells.[1]
- Human IgG4 Fc Domain: An Fc domain is included to extend the serum half-life of the molecule.
- Engineered IL-2 Mutein (IL-2c): A variant of IL-2 engineered with two critical modifications:
  - No IL-2Rα Binding: Mutations abolish binding to the CD25 subunit, thereby preventing the preferential activation of CD25-high regulatory T cells (Tregs) which can suppress antitumor immunity.[2][3]
  - Attenuated IL-2Rβγ Affinity: The affinity for the signal-transducing βγ complex is significantly reduced. This is the key to its safety profile, making systemic activation of IL-2Rβγ-expressing cells (like NK cells and peripheral T cells) inefficient.[1]

#### **The IL-2 Cis-Activation Pathway**

The efficacy of AWT020 is dependent on the co-expression of PD-1 and the IL-2Rβy complex on the target T cell. In the absence of PD-1, the IL-2c component of AWT020 has a very weak, therapeutically insignificant interaction with the IL-2Rβy complex. However, when AWT020 binds to PD-1 on a TIL, it becomes tethered to the cell membrane. This high local concentration and favorable orientation facilitate the "presentation" of the IL-2c mutein to the adjacent IL-2Rβy receptor complex on the same cell, an intra-membranous event known as cis-activation. [1][4] This binding event initiates the downstream JAK/STAT signaling cascade, leading to the phosphorylation of STAT5 (pSTAT5), a critical transcription factor for T-cell proliferation, survival, and effector function.[2][3]





Click to download full resolution via product page

Caption: Mechanism of AWT020-mediated IL-2 cis-activation.



# **Quantitative Preclinical Data**

The preclinical development of AWT020 and its mouse surrogate, mAWT020, involved a comprehensive suite of assays to determine binding kinetics, functional activity, and in vivo efficacy.

**Table 1: Binding Affinity and Cellular Activity** 

| Parameter Parameter             | Molecule                          | Target                            | Method                                 | Result                       | Citation |
|---------------------------------|-----------------------------------|-----------------------------------|----------------------------------------|------------------------------|----------|
| Binding<br>Affinity (KD)        | mAWT020                           | IL-2Rβγ                           | Octet                                  | >500 nM                      | [1]      |
| αmPD1-IL-2x<br>(comparator)     | IL-2Rβγ                           | Octet                             | ~1 nM                                  | [1]                          |          |
| rhIL-2 (wild-<br>type)          | IL-2Rβγ                           | -                                 | ~1 nM                                  | [1]                          |          |
| AWT020                          | PD-1                              | Octet                             | High Affinity<br>(Value not<br>stated) | [1]                          |          |
| AWT020                          | IL-2Rα                            | Octet                             | No Binding                             | [1]                          |          |
| Cellular<br>Signaling<br>(EC50) | AWT020                            | pSTAT5 in<br>Hut78/PD-1+<br>cells | HTRF                                   | Potent<br>Activation         | [1][3]   |
| AWT020                          | pSTAT5 in<br>Hut78/PD-1-<br>cells | HTRF                              | No Activity                            | [1][3]                       |          |
| Cell<br>Proliferation           | AWT020                            | PD-1high<br>Human T<br>Cells      | Flow<br>Cytometry                      | Significant<br>Proliferation | [1][3]   |
| AWT020                          | PD-1low<br>Human T<br>Cells       | Flow<br>Cytometry                 | Minimal<br>Proliferation               | [3]                          |          |
| AWT020                          | Human NK<br>Cells                 | Flow<br>Cytometry                 | No Significant<br>Proliferation        | [1]                          | -        |



Table 2: In Vivo Anti-Tumor Efficacy of mAWT020

| Tumor Model             | Mouse Strain  | Dosing                         | Outcome                                  | Citation |
|-------------------------|---------------|--------------------------------|------------------------------------------|----------|
| MC38 Colon<br>Carcinoma | C57BL/6       | 0.3 mg/kg (single<br>dose)     | 100% Complete<br>Response (CR)           | [5][6]   |
| C57BL/6                 | 1 mg/kg (biw) | 100% Complete<br>Response (CR) | [1]                                      |          |
| CT26 Colon<br>Carcinoma | BALB/c        | Not Stated                     | 70% Complete<br>Response (CR)            | [5][6]   |
| EMT6 Breast<br>Cancer   | BALB/c        | Not Stated                     | >90% Tumor<br>Growth Inhibition<br>(TGI) | [5][6]   |
| B16F10<br>Melanoma      | C57BL/6       | Not Stated                     | >90% Tumor<br>Growth Inhibition<br>(TGI) | [5][6]   |

Mice that achieved complete response remained tumor-free upon rechallenge, indicating the establishment of long-term immunological memory.[4]

# **Preliminary Clinical Data**

AWT020 is currently being evaluated in a Phase 1, first-in-human dose-escalation study (NCT06092580) in patients with advanced or metastatic cancers who have failed standard therapies.[7]

# Table 3: Preliminary Phase 1 Safety and Efficacy (as of Jan 8, 2025)



| Parameter              | Data                                                                                                                                                                                                               |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Patients Treated       | 16                                                                                                                                                                                                                 |
| Dose Cohorts           | 0.3, 0.6, and 1 mg/kg                                                                                                                                                                                              |
| Most Common TRAEs      | Grade 1-2: rash, arthralgia, hypothyroidism, nausea, fatigue                                                                                                                                                       |
| Grade ≥3 TRAEs         | Hypersensitivity reaction, hemoperitoneum, stomatitis, diabetes, infusion-related reactions                                                                                                                        |
| Vascular Leak Syndrome | Not observed                                                                                                                                                                                                       |
| Preliminary Efficacy   | Responses observed in patients with primary or secondary resistance to prior anti-PD-1 therapy. Disease stabilization in 6 patients, with target lesion reductions of 5%, 19%, and 24% in three of those patients. |

Citation for all data in Table 3:[7][8]

# **Detailed Experimental Protocols**

The following are representative protocols for the key assays used to characterize AWT020, based on published methods.[1]

## **STAT5 Phosphorylation (pSTAT5) HTRF Assay**

This assay quantitatively measures the phosphorylation of STAT5 in cells following treatment, indicating the activation of the IL-2 receptor pathway.

- Cell Culture: Hut78 (human T-cell lymphoma, PD-1 negative) and Hut78 cells stably transfected to express human PD-1 (Hut78/PD1+) are cultured in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Cell Plating: Cells are harvested, washed, and resuspended in serum-free media. Plate 50,000 cells per well in a 96-well plate.



- Treatment: Prepare serial dilutions of AWT020, control antibodies, and IL-2 muteins. Add diluted compounds to the cells and incubate for 30 minutes at 37°C.
- Lysis and Detection: Add 4 μL of a 40-fold diluted detection buffer mixture containing pSTAT5
  Europium Cryptate (donor) and pSTAT5 d2 (acceptor) antibodies to each well.
- Incubation: Seal the plate and incubate overnight at room temperature, protected from light.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm and 665 nm. The ratio of the signals is proportional to the amount of pSTAT5.

### **T-Cell and NK Cell Proliferation Assay**

This assay assesses the ability of AWT020 to induce the proliferation of specific immune cell subsets.

- Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD3+ T cells and NK cells using negative selection magnetic bead kits.
- T-Cell Activation: For T-cell proliferation, pre-activate the isolated CD3+ T cells for 48-72 hours with plate-bound anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 (e.g., clone CD28.2) antibodies to induce PD-1 expression.
- Cell Labeling: Label the activated T cells or resting NK cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet according to the manufacturer's protocol.
- Treatment: Plate 1x105 labeled cells per well in a 96-well plate. Add serial dilutions of AWT020 or control molecules and incubate for 4-5 days.
- Staining and Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD8, CD56, PD-1).
- Data Acquisition: Analyze the cells using a flow cytometer. Proliferation is measured by the serial dilution of the tracking dye in daughter cells. Gate on specific populations (e.g., CD8+



T cells, NK cells) to determine subset-specific proliferation.

#### In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the use of the MC38 colon adenocarcinoma model to test the anti-tumor efficacy of the mouse surrogate, mAWT020.

- Animal Husbandry: Use 6-8 week old female C57BL/6 mice. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
- Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS. Harvest cells during the logarithmic growth phase and ensure viability is >95%.[9]
- Tumor Inoculation: Subcutaneously inject 0.5-1.0 x 106 MC38 cells suspended in 100  $\mu$ L of sterile PBS into the right flank of each mouse.[9]
- Treatment Initiation: Monitor tumor growth using digital calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.
- Dosing: Administer mAWT020, control antibodies (e.g., anti-mPD-1), or vehicle (PBS) via intraperitoneal (IP) or intravenous (IV) injection at specified doses and schedules (e.g., 0.3 mg/kg, single dose, or 1 mg/kg, twice weekly).[1][5]
- Monitoring: Measure tumor volume and body weight 2-3 times per week. Euthanize mice if tumors exceed a predetermined size or if body weight loss exceeds 20%.
- Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for downstream analysis, such as flow cytometric profiling of tumor-infiltrating lymphocytes.

# **Experimental and Logical Workflows**

Visualizing the research and development pipeline provides a clear overview of the logical progression from molecular concept to in vivo validation.





Click to download full resolution via product page

**Caption:** High-level preclinical evaluation workflow for AWT020.



#### Conclusion

AWT020 is a rationally designed, next-generation immunotherapy that leverages a sophisticated understanding of cytokine biology and immune checkpoint regulation. By physically linking a PD-1 blocking agent to a carefully de-tuned IL-2 molecule, it achieves highly selective activation of tumor-infiltrating T cells via a novel cis-activation mechanism. Preclinical data demonstrate a compelling combination of superior anti-tumor efficacy over single agents and combinations, along with a favorable safety profile attributed to the avoidance of systemic cytokine activity.[1][5] Preliminary clinical results are encouraging, showing manageable safety and signs of clinical activity in a heavily pre-treated patient population, including those resistant to prior checkpoint blockade.[7][8] AWT020 exemplifies a promising strategy to broaden the therapeutic window of cytokine therapy and overcome resistance to current immunotherapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cisactivation for enhanced anti-tumor immunity and diminished toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. anwitabio.com [anwitabio.com]
- 4. Frontiers | AWT020: a novel fusion protein harnessing PD-1 blockade and selective IL-2 Cis-activation for enhanced anti-tumor immunity and diminished toxicity [frontiersin.org]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. researchgate.net [researchgate.net]
- 7. Program Guide ASCO Meeting Program Guide [meetings.asco.org]



- 8. First-in-human study of AWT020, a bifunctional anti-PD-1/IL-2 fusion protein, in patients with advanced cancer. ASCO [asco.org]
- 9. Late-stage MC38 tumours recapitulate features of human colorectal cancer implications for appropriate timepoint selection in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AWT020 and IL-2 cis-activation pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560597#awt020-and-il-2-cis-activation-pathway]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com